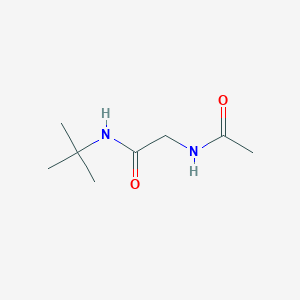

2-acetamido-N-tert-butylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6(11)9-5-7(12)10-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRTOCVCMIREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-acetamido-N-tert-butylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 2-acetamido-N-tert-butylacetamide, a compound of interest for further research and development. The proposed synthesis is a two-step process commencing with the formation of a key intermediate, N-tert-butyl-2-chloroacetamide, followed by a nucleophilic substitution to yield the final product. This document provides detailed experimental protocols derived from analogous reactions and presents relevant data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The initial step involves the chloroacetylation of tert-butylamine to form N-tert-butyl-2-chloroacetamide. The subsequent step is a nucleophilic substitution of the chlorine atom by acetamide to afford the target molecule.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of N-tert-butyl-2-chloroacetamide

This procedure details the chloroacetylation of tert-butylamine.

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-tert-butyl-2-chloroacetamide.

-

The crude product may be purified by recrystallization or column chromatography.

Experimental Workflow:

Caption: Workflow for the synthesis of N-tert-butyl-2-chloroacetamide.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the chloro-intermediate with acetamide.

Materials:

-

N-tert-butyl-2-chloroacetamide

-

Acetamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add acetamide (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium salt of acetamide.

-

Cool the mixture back to 0 °C and add a solution of N-tert-butyl-2-chloroacetamide (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction can be gently heated (e.g., to 50-60 °C) to facilitate the substitution if the reaction is slow at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Quantitative Data

Table 1: Reactants and Expected Products

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | tert-Butylamine | Chloroacetyl chloride | N-tert-butyl-2-chloroacetamide |

| 2 | N-tert-butyl-2-chloroacetamide | Acetamide | This compound |

Table 2: Typical Reaction Parameters

| Step | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |

| 1 | DCM | Triethylamine | 0 °C to RT | 12-18 h | 80-95 |

| 2 | DMF/THF | Sodium Hydride | 0 °C to RT/heat | 24-48 h | 50-70 |

Table 3: Physicochemical Properties (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-tert-butyl-2-chloroacetamide | C6H12ClNO | 149.62 | White solid |

| This compound | C8H16N2O2 | 172.23 | White to off-white solid |

Concluding Remarks

The synthetic pathway outlined in this guide provides a robust and feasible approach for the laboratory-scale synthesis of this compound. The provided experimental protocols are based on well-established chemical principles and can be optimized to achieve higher yields and purity. Researchers are advised to conduct all experiments in a well-ventilated fume hood and to adhere to all standard laboratory safety procedures. Characterization of the final product by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm its identity and purity.

An In-depth Technical Guide to N-tert-butylacetamide (CAS: 762-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-tert-butylacetamide, a compound identified by the CAS number 762-84-5. It is important to note that while the initial query referenced "2-acetamido-N-tert-butylacetamide," the compound registered under this CAS number is correctly identified as N-tert-butylacetamide. This document will focus on the accurate chemical identity, properties, synthesis, and known applications of N-tert-butylacetamide, tailored for a scientific audience.

N-tert-butylacetamide is a mono-substituted amide characterized by an acetyl group attached to a tert-butylamine. It presents as a white crystalline solid at room temperature and is soluble in water and various organic solvents.[1][2] Its primary utility lies in its role as a versatile solvent and a key intermediate in organic synthesis.[1] While its direct biological applications in drug development are not extensively documented in publicly available literature, its structural motif is relevant to medicinal chemistry, particularly in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-tert-butylacetamide is presented in the tables below. These properties are crucial for its handling, application in chemical reactions, and for analytical characterization.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | 194 °C | [5] |

| Solubility | Soluble in water | [1][2] |

Table 2: Spectroscopic and Analytical Data

| Analytical Technique | Key Data Points | Reference(s) |

| Mass Spectrometry | Molecular Ion (M+): m/z 115 | [6] |

| Infrared (IR) Spectroscopy | Characteristic amide C=O and N-H stretching frequencies | [4] |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR data available in spectral databases | [7] |

Synthesis and Experimental Protocols

N-tert-butylacetamide is most commonly synthesized via the Ritter reaction. This reaction involves the addition of a carbocation, generated from an alkene or an alcohol in the presence of a strong acid, to a nitrile, followed by hydrolysis to form the corresponding amide.

Experimental Protocol: Synthesis of N-tert-butylacetamide via the Ritter Reaction

This protocol is a generalized procedure based on established Ritter reaction methodologies.

Materials:

-

tert-Butanol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of acetonitrile in a round-bottom flask, add an equimolar amount of tert-butanol.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture. The amount of acid should be catalytic.

-

After the addition of acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous mixture with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butylacetamide.

Applications in Research and Development

The primary application of N-tert-butylacetamide is as an intermediate in organic synthesis. Its tert-butyl group can act as a bulky protecting group or influence the steric course of a reaction. It is also used as a polar aprotic solvent in various chemical reactions.[1]

While direct pharmacological applications of N-tert-butylacetamide are not well-documented, the N-tert-butyl amide moiety is present in some pharmaceutically active molecules. The synthesis of such compounds may involve intermediates structurally related to N-tert-butylacetamide.

Biological Activity and Toxicological Profile

Conclusion

N-tert-butylacetamide (CAS 762-84-5) is a well-characterized chemical compound with established physical and chemical properties. Its synthesis via the Ritter reaction is a standard procedure in organic chemistry. While its primary role is that of a synthetic intermediate and solvent, the lack of extensive biological data presents an opportunity for further research, particularly in the context of drug discovery and development where the N-tert-butyl amide functional group is of interest.

Visualizations

Logical Relationship of N-tert-butylacetamide Properties and Applications

Caption: Key aspects of N-tert-butylacetamide.

Experimental Workflow for the Synthesis of N-tert-butylacetamide

Caption: Synthesis of N-tert-butylacetamide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. N-tert-Butylacetamide [webbook.nist.gov]

- 5. N-tert-Butylacetamide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. N-tert-Butylacetamide [webbook.nist.gov]

- 7. Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-tert-butylacetamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylacetamide, a versatile organic compound, holds significant importance as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure and physical properties make it a subject of interest in various chemical processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-tert-butylacetamide. It includes a detailed summary of its quantitative data, presented in clear tabular formats for ease of comparison. Furthermore, this document outlines detailed experimental protocols for its synthesis via the Ritter reaction and its characterization using modern analytical techniques. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and conceptual relationships, adhering to stringent design specifications for clarity and accessibility.

Chemical Identity and Physical Properties

N-tert-butylacetamide is a white crystalline solid at room temperature, known for its stability under normal conditions.[1][2] Its unique structure, featuring a bulky tert-butyl group attached to an acetamide functional group, influences its physical and chemical behavior.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | N-tert-butylacetamide[3] |

| Synonyms | N-(tert-Butyl)acetamide, tert-Butylacetamide, N-t-Butylacetamide, Acetamide, N-(1,1-dimethylethyl)-[3][4] |

| CAS Number | 762-84-5[4] |

| Molecular Formula | C₆H₁₃NO[4] |

| SMILES | CC(=O)NC(C)(C)C[3] |

| InChIKey | ACYFWRHALJTSCF-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 115.17 g/mol [4][5] |

| Appearance | White crystalline solid[1][2] |

| Melting Point | 96 - 98 °C[6] |

| Boiling Point | 194 °C[6] |

| Density | 0.862 ± 0.06 g/cm³ (Predicted)[6] |

| Solubility | Soluble in water.[6] Also soluble in organic solvents like ethanol and acetone.[1] |

| pKa | 16.60 ± 0.46 (Predicted)[6] |

Synthesis of N-tert-butylacetamide via the Ritter Reaction

The Ritter reaction is a widely used method for the synthesis of N-substituted amides. In the case of N-tert-butylacetamide, this reaction typically involves the reaction of a nitrile with a source of a tert-butyl cation in the presence of a strong acid. A common and efficient variation of this reaction utilizes tert-butyl acetate as the source of the tert-butyl cation.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established Ritter reaction methodologies for the synthesis of N-tert-butyl amides.

Materials:

-

Acetonitrile

-

tert-Butyl acetate

-

Concentrated Sulfuric Acid (95-98%)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetonitrile (1 equivalent) and tert-butyl acetate (2 equivalents).

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.8 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Isolation: The crude N-tert-butylacetamide will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-tert-butylacetamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (300 MHz Spectrometer):

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 3-4 s

-

Spectral Width (sw): 12-15 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: As described for ¹H NMR.

-

Instrument Parameters (75 MHz Spectrometer):

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1-2 s

-

Spectral Width (sw): 200-220 ppm

-

-

Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: Place a small amount of the solid N-tert-butylacetamide directly onto the ATR crystal.

-

Instrument Parameters:

-

Accessory: ATR with a diamond or germanium crystal

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Collection: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Protocol:

-

Sample Preparation: Grind 1-2 mg of N-tert-butylacetamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Parameters: As for ATR-FTIR.

-

Data Collection: Place the KBr pellet in the sample holder of the spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be collected beforehand.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled (GC-MS).

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-300

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Relationships of Properties

The properties of N-tert-butylacetamide are interconnected, stemming from its molecular structure.

Safety and Handling

N-tert-butylacetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[4] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N-tert-butylacetamide, along with comprehensive experimental protocols for its synthesis and characterization. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided diagrams offer a clear visual representation of the key processes and relationships discussed.

References

An In-depth Technical Guide on the Solubility of 2-acetamido-N-tert-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-acetamido-N-tert-butylacetamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a general experimental protocol for determining solubility.

Data Presentation: Qualitative Solubility

This compound is a white crystalline solid at room temperature. Its solubility in common solvents is summarized in the table below. This information is crucial for its application in synthesis, purification, and formulation development.

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1][2] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. For drug development and other quantitative applications, it is imperative to determine the precise solubility through experimental methods.

Experimental Protocols: Determining Solubility of a Solid Organic Compound

While a specific, validated protocol for this compound is not available, a general method for determining the solubility of a solid organic compound can be effectively employed. The following protocol is a standard approach used in chemical laboratories.[3][4][5][6][7]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by placing a small magnetic stir bar in the tube and using a magnetic stirrer. Ensure thorough mixing to facilitate dissolution.

-

Observation at Room Temperature: Observe the mixture at room temperature. If the solid completely dissolves, it is considered soluble. If it does not, proceed to the next step.

-

Heating: Gently heat the mixture in a water bath or on a heating block to a desired temperature (e.g., 50°C). Continue to mix or stir.

-

Observation at Elevated Temperature: Observe if the solid dissolves at the higher temperature.

-

Cooling and Precipitation: If the solid dissolved upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if the compound precipitates out of the solution. This step is particularly relevant for assessing the suitability of a solvent for recrystallization.

-

Semi-Quantitative Assessment (Optional): To obtain a semi-quantitative measure of solubility, one can perform a serial addition of the solid to a fixed volume of solvent until saturation is reached (i.e., no more solid dissolves). The total mass of the dissolved solid in the known volume of the solvent provides an approximation of the solubility.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for a common chemical process, its synthesis, is provided below.

Caption: A workflow diagram illustrating the synthesis of this compound.

This guide serves as a foundational resource for professionals working with this compound. For projects requiring precise solubility data, it is strongly recommended that experimental determination be carried out using the general protocol outlined herein.

References

Technical Guide: An Examination of "2-acetamido-N-tert-butylacetamide" and the Available Scientific Data

Audience: Researchers, scientists, and drug development professionals.

Subject: An in-depth review of the biological activity, experimental protocols, and associated data for the compound "2-acetamido-N-tert-butylacetamide."

Executive Summary

This technical guide addresses the request for comprehensive information on the biological activity of "this compound." Following an extensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on a compound with this specific name. The search results consistently redirect to the compound N-tert-butylacetamide (CAS 762-84-5), which has a different chemical structure.

This document will first clarify the distinction between the requested compound and N-tert-butylacetamide. Subsequently, it will present the available, albeit limited, information on N-tert-butylacetamide, focusing on its chemical properties and synthesis, as no significant biological activity data has been reported for it either.

Clarification of Chemical Identity

The requested compound, "this compound," implies a structure with two acetamido groups. However, searches for this chemical name and its potential structure do not yield any results in established chemical registries or scientific publications.

Conversely, the compound N-tert-butylacetamide is a well-documented chemical with the CAS number 762-84-5.[1][2][3] Its synonyms include N-(tert-Butyl)acetamide and, notably, 2-acetamido-2-methylpropane.[1][4] It is crucial to recognize that "2-acetamido-2-methylpropane" is structurally distinct from the requested "this compound."

Due to the absence of data on "this compound," the remainder of this guide will focus on the available information for N-tert-butylacetamide, with the explicit understanding that this is a different molecule.

N-tert-butylacetamide: A Review of Available Data

While there is a lack of information on the biological activity of N-tert-butylacetamide, some details regarding its chemical properties, synthesis, and uses have been documented.

Chemical and Physical Properties

N-tert-butylacetamide is a solid at room temperature with a melting point of approximately 98°C.[4] It is soluble in water and some organic solvents.[3][4] A summary of its key chemical identifiers and properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 762-84-5 | [1][2][3] |

| Molecular Formula | C6H13NO | [1][5][6] |

| Molecular Weight | 115.17 g/mol | [1][5][6] |

| IUPAC Name | N-tert-butylacetamide | [1][7] |

| Melting Point | 95°C to 99°C | [2] |

| Solubility | Soluble in water | [3][4] |

Synthesis of N-tert-butylacetamide

Several methods for the synthesis of N-tert-butylacetamide have been described in the literature. One common method involves the reaction of tert-butylamine with acetyl chloride.[8]

Experimental Protocol: Synthesis of N-tert-butylacetamide [8]

-

Materials: Diethyl ether, tert-butylamine, triethylamine, acetyl chloride.

-

Procedure:

-

A solution of tert-butylamine and triethylamine is prepared in diethyl ether.

-

Acetyl chloride is added dropwise to this solution, leading to the formation of a precipitate.

-

The mixture is stirred for approximately 2 hours.

-

The reaction mixture is then filtered, and the solid residue is washed with diethyl ether.

-

The filtrate and ether washings are combined and concentrated to yield the crude product.

-

The crude product can be further purified by recrystallization.

-

A general workflow for this synthesis is depicted in the following diagram.

Another documented application of N-tert-butylacetamide is in the synthesis of amides via the Ritter reaction, where it is used with bismuth triflate catalysis.[3][9]

Biological Activity and Signaling Pathways

As stated previously, there is no available information regarding the biological activity of "this compound." Similarly, a comprehensive search of the scientific literature did not yield any studies on the biological effects or potential signaling pathway interactions of N-tert-butylacetamide. The primary context in which N-tert-butylacetamide appears is as a precursor or reagent in chemical synthesis.[4]

Due to the lack of biological data, no quantitative analysis, experimental protocols for biological assays, or diagrams of signaling pathways can be provided.

Conclusion

The compound "this compound" as named in the topic of inquiry does not appear to be a recognized or documented chemical entity. The available scientific and chemical literature does not contain information on its synthesis, properties, or biological activity. The closely named but structurally different compound, N-tert-butylacetamide, is a known chemical with established physical properties and synthetic routes. However, there is a significant lack of data regarding its biological effects.

For researchers, scientists, and drug development professionals, it is recommended to verify the chemical name and structure of the compound of interest. Should N-tert-butylacetamide be the intended subject, further research would be required to elucidate any potential biological activity.

References

- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scbt.com [scbt.com]

- 6. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. N-tert-Butylacetamide [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. L08505.18 [thermofisher.com]

N-tert-butylacetamide: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylacetamide, a simple mono-substituted amide, serves as a versatile building block in organic synthesis and medicinal chemistry. While direct biological activity of N-tert-butylacetamide is not extensively documented, its true potential lies in its role as a key structural motif in the design and synthesis of novel therapeutic agents. The incorporation of the N-tert-butyl group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of N-tert-butylacetamide as a precursor in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key properties of N-tert-butylacetamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 762-84-5 | [1][2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 97-99 °C | [5] |

| Boiling Point | 205 °C | [4] |

| Solubility | Soluble in water, ethanol, and acetone | [4][6] |

| Density | 0.9105 g/cm³ | [4] |

| Dipole Moment | 3.85 D | [7] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [8] |

| IR Spectrum | Available | [3] |

| Mass Spectrum | Available | [3] |

Synthesis of N-tert-butylacetamide: Experimental Protocols

N-tert-butylacetamide can be synthesized through various methods. Two common and effective protocols are detailed below.

Protocol 1: Synthesis from tert-butylamine and Acetyl Chloride

This method involves the acylation of tert-butylamine with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

tert-butylamine

-

Acetyl chloride

-

Triethylamine

-

Diethyl ether

-

500 mL Schlenk flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure: [8]

-

In a 500 mL Schlenk flask under an inert atmosphere, dissolve 9.6 mL of tert-butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol) in approximately 200 mL of diethyl ether.

-

Cool the solution in an ice bath and slowly add 6.3 mL of acetyl chloride (88 mmol) dropwise using a dropping funnel while stirring vigorously. A thick, colorless precipitate will form.

-

Allow the reaction mixture to stir for 2 hours at room temperature.

-

Filter the reaction mixture and wash the solid residue with two 50 mL portions of diethyl ether.

-

Combine the filtrate and the ether washings and concentrate under reduced pressure to yield the crude N-tert-butylacetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a white crystalline solid.

Protocol 2: The Ritter Reaction

The Ritter reaction provides an alternative route for the synthesis of N-substituted amides. This protocol describes the synthesis of a substituted N-(tert-butyl)benzamide, illustrating the general principle that can be adapted for N-tert-butylacetamide.

Materials:

-

Benzaldehyde (or other suitable aldehyde/ketone)

-

Sodium azide (NaN₃)

-

Acetic acid (AcOH)

-

Trifluoromethanesulfonic acid (TfOH)

-

tert-Butyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer with heating

-

TLC plates

Procedure:

-

To a magnetically stirred solution of benzaldehyde (1 mmol) and NaN₃ (1.5 mmol) in AcOH (0.2 mL), add TfOH (1 mmol).

-

Heat the reaction mixture to 40 °C for 1-2 hours, monitoring the conversion of the aldehyde by TLC.

-

Once the aldehyde is consumed, add tert-butyl acetate along with another equivalent of TfOH (1 mmol).

-

Continue heating at 40 °C for an additional 3-5 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully add ice-cooled saturated aqueous NaHCO₃ solution to neutralize the acid.

-

A precipitate will form. Filter the solid, wash it thoroughly with cold water, and dry it to obtain the desired N-(tert-butyl)benzamide.

Potential Research Applications in Drug Discovery

While N-tert-butylacetamide itself has not been reported to possess significant biological activity, its structural components are of great interest in medicinal chemistry. The primary research application of N-tert-butylacetamide is as a versatile building block for the synthesis of more complex and biologically active molecules.

Role as a Scaffold and Building Block

N-tert-butylacetamide provides a simple and robust scaffold that can be chemically modified to explore structure-activity relationships (SAR). The amide bond is a common feature in many pharmaceuticals, and the tert-butyl group offers unique steric and electronic properties. Researchers can utilize N-tert-butylacetamide as a starting material to introduce the N-tert-butylacetamido moiety into larger molecules, allowing for the systematic investigation of how this group influences biological activity.

Modulation of Physicochemical Properties

The incorporation of a tert-butyl group can significantly impact a drug candidate's properties:

-

Lipophilicity: The bulky and non-polar tert-butyl group increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.[9]

-

Metabolic Stability: The tert-butyl group is sterically hindered and lacks α-hydrogens, making it less susceptible to enzymatic degradation by cytochrome P450 enzymes.[10] This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

-

Receptor Binding: The steric bulk of the tert-butyl group can be used to probe the size and shape of receptor binding pockets. It can act as a "pharmacological anchor," locking a molecule into a specific conformation that is favorable for binding.

The following diagram illustrates a conceptual workflow where N-tert-butylacetamide is used as a starting material for the synthesis of a hypothetical drug candidate.

Case Study: The tert-Butyl Group in Approved Drugs

Numerous approved drugs contain a tert-butyl group, highlighting its importance in drug design. For instance, the HIV protease inhibitor Nelfinavir contains a tert-butylcarboxamide moiety that occupies a key subsite of the enzyme.[10] The antiviral drug Ombitasvir includes a tert-butyl group that enhances its potency.[10] These examples underscore the potential of incorporating the N-tert-butylacetamido group, or derivatives thereof, into novel drug candidates to achieve desired pharmacological properties.

The following diagram illustrates the concept of metabolic shielding, a key reason for incorporating a tert-butyl group.

Conclusion and Future Perspectives

N-tert-butylacetamide is a readily accessible and versatile chemical entity with significant potential in the field of drug discovery and development. While it may not be a therapeutic agent in its own right, its value as a molecular building block is undeniable. The strategic incorporation of the N-tert-butylacetamido moiety can be a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research should focus on the systematic exploration of N-tert-butylacetamide derivatives in various therapeutic areas, leveraging its unique properties to design the next generation of safer and more effective drugs. The detailed synthetic protocols provided herein should facilitate the accessibility of this compound for such research endeavors.

References

- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-tert-Butylacetamide [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]

- 7. N-tert-butylacetamide [stenutz.eu]

- 8. mdpi.com [mdpi.com]

- 9. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-Acetamido-N-tert-butylacetamide (N-tert-butylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetamido-N-tert-butylacetamide, more formally known as N-tert-butylacetamide. The document details its chemical and physical properties, historical context primarily through the lens of the Ritter reaction, and various synthetic protocols. Notably, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and signaling pathways of N-tert-butylacetamide. This guide presents the available chemical data and, in lieu of biological pathways, illustrates a key synthetic route.

Introduction

N-tert-butylacetamide (CAS 762-84-5) is a chemical compound with the molecular formula C6H13NO.[1] It is recognized for its utility as a solvent in chemical reactions, particularly in polar aprotic environments, and as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[2] Its structural features, particularly the bulky tert-butyl group, influence its physical and chemical properties, making it a subject of interest in synthetic and medicinal chemistry.

History and Discovery

The specific historical details of the first synthesis of N-tert-butylacetamide are not well-documented in readily available literature. However, its synthesis is intrinsically linked to the development of the Ritter reaction , first described by John J. Ritter in 1948.[3][4] This reaction provides a straightforward method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[3][4] The Ritter reaction became a cornerstone of organic synthesis for creating sterically hindered amides, and it is the most prominently cited method for producing N-tert-butylacetamide and its derivatives.[3]

Chemical and Physical Properties

A summary of the key quantitative data for N-tert-butylacetamide is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-tert-butylacetamide |

| CAS Number | 762-84-5[1] |

| Molecular Formula | C6H13NO[1] |

| Molecular Weight | 115.17 g/mol [1] |

| InChI Key | ACYFWRHALJTSCF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(C)(C)C |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 96-98 °C |

| Boiling Point | 194 °C |

| Water Solubility | Soluble[5] |

| pKa | 16.60 ± 0.46 (Predicted) |

Synthesis and Experimental Protocols

The primary method for the synthesis of N-tert-butylacetamide is the Ritter reaction. Various modifications of this reaction exist.

General Ritter Reaction Protocol

A common method involves the reaction of a nitrile with a source of a tert-butyl cation in the presence of a strong acid.

Experimental Protocol:

-

Reactants: A nitrile (e.g., acetonitrile) and a tert-butyl cation source (e.g., tert-butanol or isobutylene) are used.[6]

-

Acid Catalyst: A strong acid, typically concentrated sulfuric acid, is required to facilitate the formation of the carbocation.[4]

-

Procedure:

-

The alcohol is dissolved in the nitrile.

-

The mixture is cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise while maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred for a specified period.

-

The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the N-tert-butyl amide.[6]

-

Synthesis from Acetaldehyde and tert-Butyl Acetate

A specific synthesis route has been described starting from acetaldehyde and tert-butyl acetate.

Experimental Protocol:

-

Reactants: Acetaldehyde, sodium azide, trifluoromethanesulfonic acid, acetic acid, and tert-butyl acetate.

-

Procedure:

-

To a magnetically stirred solution of acetaldehyde (1 mmol) and sodium azide (1.5 mmol) in acetic acid (0.2 mL), trifluoromethanesulfonic acid (1 mmol) is added.

-

The reaction mixture is heated at 40 °C for 2 hours.

-

tert-Butyl acetate is then added along with an additional amount of trifluoromethanesulfonic acid (1 mmol).

-

Heating is continued at 40 °C for another 3-5 hours.

-

After completion, the reaction is cooled to room temperature and quenched with ice-cooled saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with cold water, and dried to obtain N-tert-butylacetamide.

-

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for N-tert-butylacetamide. The toxicological properties have not been fully investigated.[7] While the amide functional group is a common motif in many biologically active molecules,[8] N-tert-butylacetamide itself appears to be primarily utilized as a chemical intermediate and solvent. There is no evidence to suggest it has been developed or investigated as a drug candidate.

Visualizations

As there is no known signaling pathway for N-tert-butylacetamide, the following diagram illustrates the widely accepted mechanism of the Ritter reaction, a key synthetic route to this compound.

Caption: Mechanism of the Ritter Reaction for N-tert-butylacetamide Synthesis.

Conclusion

N-tert-butylacetamide is a well-characterized chemical compound with established synthetic routes, most notably the Ritter reaction. Its physical and chemical properties are well-documented, making it a useful reagent and solvent in organic chemistry. However, for professionals in drug development, it is crucial to note the current absence of data regarding its biological effects and mechanism of action. Future research may explore the pharmacological potential of N-tert-butylacetamide and its derivatives, but at present, its primary role remains in the realm of chemical synthesis.

References

- 1. N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. sphinxsai.com [sphinxsai.com]

Spectroscopic Profile of N-tert-butylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butylacetamide (CAS No. 762-84-5), a secondary amide with applications in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Chemical Structure and Properties

N-tert-butylacetamide is a white crystalline solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | N-(tert-butyl)acetamide |

| CAS Number | 762-84-5 |

| Melting Point | 96-98 °C |

| SMILES | CC(=O)NC(C)(C)C |

| InChIKey | ACYFWRHALJTSCF-UHFFFAOYSA-N |

Spectroscopic Data

The following sections present the key spectroscopic data for N-tert-butylacetamide, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

2.1.1. ¹H NMR Data

Publicly available ¹H NMR spectra for neat or common deuterated solutions of N-tert-butylacetamide are not readily found in major databases. However, ¹H NMR data has been reported for N-tert-butylacetamide as a ligand in a titanium complex, dissolved in benzene-d₆. While the chemical shifts may be influenced by the coordination to the metal center and the aromatic solvent, they provide a useful reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.67 | Singlet | 3H | -C(=O)CH₃ |

| 1.16 | Singlet | 9H | -C(CH₃)₃ |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 176.33 | C=O (Amide Carbonyl) |

| 51.5 | -C (CH₃)₃ (Quaternary Carbon) |

| 28.8 | -C(C H₃)₃ (tert-butyl Methyls) |

| 24.5 | -C(=O)C H₃ (Acetyl Methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of N-tert-butylacetamide shows characteristic peaks for an amide.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (sp³) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1365 | Medium | C-H Bend (tert-butyl) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the fragments provide information about the molecular weight and structure.[2]

| m/z | Relative Intensity (%) | Assignment |

| 115 | ~20 | [M]⁺ (Molecular Ion) |

| 100 | ~75 | [M - CH₃]⁺ |

| 58 | 100 | [C₄H₁₀N]⁺ (Base Peak) |

| 57 | ~30 | [C₄H₉]⁺ |

| 43 | ~40 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Solution-State):

-

Approximately 10-20 mg of N-tert-butylacetamide is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-2048 scans (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

References

An In-depth Technical Guide to 2-Acetamido-N-tert-butylacetamide Derivatives and Analogs: Focus on a Potent P2Y14R Antagonist

For Researchers, Scientists, and Drug Development Professionals

While specific research on 2-acetamido-N-tert-butylacetamide is limited, the broader class of acetamide and diamide derivatives represents a rich field of study with significant therapeutic potential. These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide will delve into a well-documented example of an N-substituted acetamide derivative, Compound I-17, a potent P2Y14 receptor (P2Y14R) antagonist with promising applications in the treatment of acute gouty arthritis. We will explore its synthesis, biological activity, and the signaling pathway it modulates, providing a framework for understanding the therapeutic development of related acetamide analogs.

Introduction to Acetamide Derivatives in Drug Discovery

Acetamide derivatives are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry. Their ability to form hydrogen bonds and interact with various biological targets makes them valuable scaffolds for drug design.[1] N-substituted acetamides, in particular, have shown promise as enzyme inhibitors and receptor modulators.[1] This has led to the development of acetamide-containing drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[2][3]

Compound I-17: A Case Study of a Potent P2Y14R Antagonist

Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) is a novel and potent antagonist of the P2Y14 receptor.[4] The P2Y14R, activated by UDP-glucose, is implicated in various inflammatory diseases.[4] Compound I-17 has demonstrated significant potential in preclinical models of acute gouty arthritis.[4]

Synthesis of Compound I-17

The synthesis of N-substituted acetamide derivatives like Compound I-17 typically involves a multi-step process. A general synthetic route is outlined below.

-

Step 1: Synthesis of the Amine Intermediate: The synthesis often begins with the preparation of a substituted amine precursor. This can involve standard aromatic substitution and reduction reactions.

-

Step 2: Acylation of the Amine: The amine intermediate is then acylated using a suitable acylating agent, such as an acid chloride or an activated carboxylic acid, to form the acetamide linkage.

-

Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.

Biological Activity of Compound I-17

Compound I-17 has been shown to be a highly potent and selective antagonist of the P2Y14R. Its biological activity has been characterized through various in vitro and in vivo assays.

| Assay Type | Target | IC50 (nM) | Reference |

| P2Y14R Antagonism | Human P2Y14R | 0.6 | [4] |

A common method to determine the potency of a P2Y14R antagonist is a cell-based assay that measures the inhibition of a UDP-glucose-induced response, such as calcium mobilization or cyclic AMP (cAMP) accumulation.

-

Cell Culture: A cell line stably expressing the human P2Y14R is cultured under standard conditions.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., Compound I-17).

-

Agonist Stimulation: The cells are then stimulated with a known concentration of the P2Y14R agonist, UDP-glucose.

-

Signal Detection: The resulting intracellular signal (e.g., changes in intracellular calcium levels using a fluorescent dye or cAMP levels using an immunoassay) is measured.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: The NLRP3/GSDMD Signaling Pathway

Compound I-17 exerts its anti-inflammatory effects by inhibiting the P2Y14R, which in turn modulates the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway.[4] This pathway is a critical component of the innate immune response and plays a key role in the inflammatory processes associated with gout.[4]

Activation of the P2Y14R by its endogenous ligand, UDP-glucose, can trigger the assembly of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. By blocking the P2Y14R, Compound I-17 prevents these downstream events, thereby reducing inflammation.

Therapeutic Potential and Future Directions

The potent anti-inflammatory effects of Compound I-17, demonstrated in preclinical models, highlight the therapeutic potential of targeting the P2Y14R with acetamide-based antagonists for the treatment of gout and potentially other inflammatory conditions.[4] Further research is warranted to evaluate the pharmacokinetic and safety profiles of this and related compounds in more advanced preclinical and clinical studies.

The development of analogs of this compound, guided by the structure-activity relationships derived from compounds like I-17, could lead to the discovery of novel therapeutics with improved efficacy and safety. The versatility of the acetamide scaffold continues to make it a valuable starting point for the design of new drugs targeting a wide range of diseases.

Conclusion

While direct information on this compound is scarce, the broader family of acetamide and diamide derivatives holds significant promise in drug discovery. The case study of Compound I-17, a potent P2Y14R antagonist, illustrates the potential of this chemical class to yield highly effective and selective therapeutic agents. The detailed understanding of its synthesis, biological activity, and mechanism of action provides a valuable roadmap for researchers and drug development professionals working on novel treatments for inflammatory diseases and beyond. The continued exploration of acetamide-based compounds is likely to uncover new and valuable therapeutic interventions in the future.

References

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. archivepp.com [archivepp.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of N-tert-butylacetamide from tert-butylamine and acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-tert-butylacetamide, a versatile amide intermediate, from the reaction of tert-butylamine and acetyl chloride. The described method is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide synthesis. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for professionals in chemical research and drug development.

Introduction

N-substituted amides are crucial functional groups present in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of these compounds is a cornerstone of modern organic chemistry. The reaction of an amine with an acyl chloride is a fundamental and efficient method for the formation of an amide bond. This application note details the synthesis of N-tert-butylacetamide via the nucleophilic acyl substitution reaction between tert-butylamine and acetyl chloride. The protocol is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis of N-tert-butylacetamide proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product and a hydrochloride salt of the base.

Reaction:

Reactants: Acetyl chloride, tert-Butylamine, Triethylamine (base)

Product: N-tert-butylacetamide, Triethylamine hydrochloride

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of N-tert-butylacetamide.[1]

Materials:

-

tert-Butylamine (92 mmol, 9.6 mL)

-

Acetyl chloride (88 mmol, 6.3 mL)

-

Triethylamine (96 mmol, 13.4 mL)

-

Diethyl ether (anhydrous, ~300 mL)

-

500 mL Schlenk flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL Schlenk flask equipped with a magnetic stir bar, dissolve tert-butylamine (92 mmol) and triethylamine (96 mmol) in approximately 200 mL of anhydrous diethyl ether.

-

Addition of Acetyl Chloride: While stirring the solution, add acetyl chloride (88 mmol) dropwise using a dropping funnel over a period of 15-20 minutes. The addition is exothermic and will result in the formation of a thick, colorless precipitate (triethylamine hydrochloride).

-

Reaction Time: Allow the reaction mixture to stir at room temperature for approximately 2 hours to ensure complete reaction.

-

Work-up:

-

Filter the reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.

-

Wash the solid residue with two 50 mL portions of diethyl ether to recover any entrained product.

-

Combine the filtrate and the ether washings.

-

-

Isolation of Product: Concentrate the combined filtrate and ether washings under reduced pressure using a rotary evaporator to yield the crude N-tert-butylacetamide. The reported yield of the crude product is 93%.[1]

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Data Presentation

A summary of the key quantitative data for N-tert-butylacetamide is provided in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 96-98 °C | |

| Boiling Point | 194 °C | |

| Solubility | Soluble in water and organic solvents | |

| Yield (Crude) | 93% | [1] |

| ¹H NMR (Expected) | δ ~1.3 (s, 9H, C(CH₃)₃), ~1.9 (s, 3H, COCH₃), ~5.3 (br s, 1H, NH) | |

| ¹³C NMR | δ 176.33, 52.40, 47.12, 30.36, 20.23 ppm | [1] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | [2] |

| Mass Spectrum (m/z) | 115 (M+), 100, 58, 43 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-tert-butylacetamide.

Caption: Experimental workflow for the synthesis of N-tert-butylacetamide.

Signaling Pathways and Logical Relationships

The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-tert-butylacetamide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-tert-butylacetamide. The high yield and straightforward procedure make it suitable for both small-scale research and larger-scale production. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ritter reaction is a powerful chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of secondary amides, which are common motifs in pharmaceutical compounds.[2] A significant modification of this reaction allows for the efficient synthesis of N-tert-butyl amides from a variety of nitriles.[2] This document provides detailed application notes and protocols for this modified Ritter reaction, focusing on the use of tert-butyl acetate as a source of the tert-butyl cation.

The core of the Ritter reaction involves the generation of a stable carbocation, which then undergoes nucleophilic attack by the nitrogen atom of a nitrile.[3][4] The resulting nitrilium ion is subsequently hydrolyzed to form the corresponding N-alkyl amide.[1][3] While traditional Ritter reactions often employ alkenes or tertiary alcohols in strongly acidic conditions, modified procedures offer milder and more practical alternatives.[4][5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized mechanism of the Ritter Reaction.

Caption: Generalized mechanism of the Ritter reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis of N-tert-butyl amides using the modified Ritter reaction.

Caption: Experimental workflow for the modified Ritter reaction.

Quantitative Data Summary

The following table summarizes the yields of N-tert-butyl amides synthesized from various nitriles using a modified Ritter reaction with tert-butyl acetate and a catalytic amount of sulfuric acid.[2]

| Entry | Nitrile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzonitrile | N-tert-Butylbenzamide | 2 | 95 |

| 2 | 4-Chlorobenzonitrile | N-tert-Butyl-4-chlorobenzamide | 2 | 94 |

| 3 | 4-Methoxybenzonitrile | N-tert-Butyl-4-methoxybenzamide | 2 | 92 |

| 4 | 4-Nitrobenzonitrile | N-tert-Butyl-4-nitrobenzamide | 6 | 88 |

| 5 | 2-Naphthonitrile | N-tert-Butyl-2-naphthamide | 2 | 93 |

| 6 | Acetonitrile | N-tert-Butylacetamide | 2 | 90 |

| 7 | Pivalonitrile | N-tert-Butylpivalamide | 2 | 91 |

Experimental Protocols

General Procedure for the Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction [2]

This protocol is adapted from the efficient method for the conversion of aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides.[2]

Materials:

-

Nitrile (1.0 eq)

-

tert-Butyl acetate (serving as both reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Cold deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the nitrile (1.0 equivalent).

-

Add tert-butyl acetate to the flask. The volume should be sufficient to dissolve the nitrile and act as the solvent.

-

Begin stirring the mixture.

-

Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to 42°C.

-

Maintain the reaction at 42°C for the time indicated in the table above (typically 2-6 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the acid is neutralized. Be cautious as CO₂ evolution will occur.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with plenty of cold deionized water to remove any remaining salts.

-

Dry the product, for instance, in a vacuum oven, to obtain the pure N-tert-butyl amide.

Applications in Drug Development

The synthesis of N-tert-butyl amides is of significant interest in drug development. This functional group can be found in various biologically active molecules and can serve as a key intermediate for the synthesis of primary amines.[2] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The presented modified Ritter reaction provides a practical and high-yielding method for accessing these important building blocks.[2]

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The quenching step with sodium bicarbonate is exothermic and releases gas; it should be performed slowly and with caution.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application of 2-acetamido-N-tert-butylacetamide in Pharmaceutical Synthesis: A Review of General Principles and Hypothetical Applications

Abstract

This document explores the potential applications of 2-acetamido-N-tert-butylacetamide in pharmaceutical synthesis. A comprehensive literature search did not yield specific examples of the use of this molecule in drug discovery or development. However, by examining the constituent functional groups—a diamide structure with a bulky tert-butyl group—we can extrapolate potential applications based on the well-established roles of similar structures in medicinal chemistry. This document provides an overview of the general importance of acetamide and diamide functionalities in pharmaceuticals and proposes hypothetical applications for this compound as a linker, scaffold, or building block in drug design.

Introduction: The Role of Acetamide and Diamide Moieties in Pharmaceuticals

The acetamide functional group is a ubiquitous feature in a vast array of pharmaceutical agents, contributing to their biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3] N-substituted acetamides, in particular, have been shown to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities.[3][4]

Diamide structures are also of significant interest in medicinal chemistry. They can act as rigid linkers in complex molecules, helping to orient other functional groups for optimal interaction with biological targets.[5][6] Furthermore, the amide bonds can participate in hydrogen bonding interactions within protein binding pockets, contributing to the overall affinity of a drug candidate.

Hypothetical Applications of this compound

Given the absence of specific literature on this compound, we propose the following hypothetical applications based on its chemical structure.

As a Linker in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)

The linear nature of the this compound backbone suggests its potential use as a linker to connect a target-binding ligand to an effector molecule, such as an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC. The two amide groups could provide metabolic stability, while the length of the linker could be optimized to achieve the desired spatial separation between the two ends of the conjugate.

As a Scaffold for Combinatorial Library Synthesis

The core structure of this compound could serve as a scaffold for the generation of a library of diverse compounds. The terminal acetyl group and the N-tert-butyl group could be replaced with a variety of other substituents to explore the structure-activity relationship (SAR) of a particular drug target.

General Experimental Protocols for Diamide Synthesis

While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of diamides from dicarboxylic acids and amines can be adapted.[7] The following is a representative protocol.

General Procedure for Diamide Synthesis

A dicarboxylic acid and an amine (in a 1:2 molar ratio) are added to a reaction vessel with a suitable solvent (e.g., o-xylene) and a Lewis acid catalyst (e.g., Nb2O5).[7] The reaction mixture is heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as filtration, extraction, and chromatography.

Quantitative Data on Related Acetamide Derivatives

While no quantitative data exists for this compound, the following table summarizes the reported yields for the synthesis of various N-substituted acetamide and diamide derivatives from the literature. This data can provide a general expectation for the efficiency of amide bond formation reactions.

| Compound Class | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| N-tert-butylbenzamides | Benzaldehyde, NaN3, tert-butyl acetate | TfOH, 40°C | 96 | [8] |

| Diamides | Dicarboxylic acids, amines | Nb2O5, 135°C | up to 95 | [7] |

| trans-diamides | Fumaryl chloride, substituted anilines | - | Not Specified | [5] |

| Bis(N-tert-butylacetamido) complex | (NMe2)3TiCl, N-tert-butyl acetamide | Toluene | 90 | [9] |

Conclusion

Although this compound is not a well-documented compound in the context of pharmaceutical synthesis, its chemical structure suggests several plausible applications. As a diamide, it could function as a stable linker or a rigid scaffold in the design of novel therapeutic agents. Further research is required to synthesize and evaluate the properties of this compound to determine its true potential in drug discovery. The general protocols and data presented here for related acetamide and diamide derivatives can serve as a valuable starting point for such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. WO1998007702A1 - Diamide compounds and drugs containing the same - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]